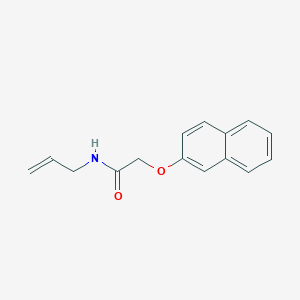

N-allyl-2-(2-naphthyloxy)acetamide

Overview

Description

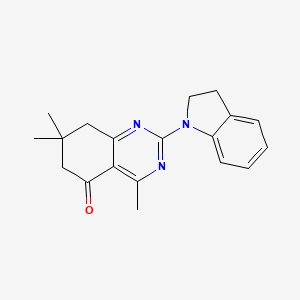

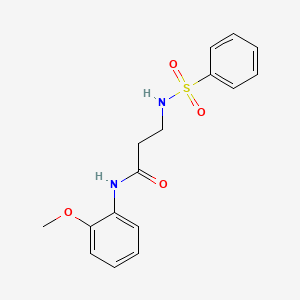

N-allyl-2-(2-naphthyloxy)acetamide is a chemical compound with the following structural formula: . It belongs to the class of acetamides and contains an allyl group and a naphthyloxy moiety.

Molecular Structure Analysis

The molecular structure of N-allyl-2-(2-naphthyloxy)acetamide consists of an acetamide core with an allyl group (CH=CH-CH2-) attached to the nitrogen atom. Additionally, the naphthyloxy moiety (2-naphthyloxy) is linked to the carbonyl carbon . The compound’s 1H and 13C NMR spectra provide insights into its chemical environment and connectivity.

Chemical Reactions Analysis

N-allyl-2-(2-naphthyloxy)acetamide may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the allyl group. Researchers have explored its reactivity in different contexts, and further investigations are ongoing .

Physical And Chemical Properties Analysis

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The compound F0208-0032 serves as a valuable scaffold in medicinal chemistry for the design and synthesis of new therapeutic agents. Its structural flexibility allows for the creation of derivatives with potential antiproliferative activities, as seen in studies where similar structures have been synthesized and tested against various cancer cell lines .

Pharmacology: Sigma-1 Receptor Antagonism

In pharmacological research, F0208-0032 has been investigated for its role as a sigma-1 receptor antagonist. This application is significant in the development of treatments for pain management, particularly in arthritic and neuropathic pain, where sigma-1 receptor antagonists have shown efficacy .

Biochemistry: Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. By inhibiting tyrosinase, derivatives of F0208-0032 could be used to treat hyperpigmentation disorders .

Cheminformatics: Database Inclusion for Drug Discovery

F0208-0032 is included in cheminformatics databases like IMPPAT, which catalog phytochemicals from Indian medicinal plants and their therapeutic uses. Such databases are crucial for accelerating natural product-based drug discovery by providing researchers with access to chemical structures and properties .

Organic Chemistry: Photocatalysis and Synthesis

In organic chemistry, the compound’s derivatives have been utilized in photocatalysis. For instance, photoinduced tandem radical cyclization/heteroarylation reactions have been performed without an external photocatalyst, showcasing the compound’s utility in synthetic organic chemistry .

Analytical Chemistry: Statistical Analysis in Research

While not a direct application of the compound itself, F0208-0032’s derivatives and their synthesis processes can be subjected to rigorous statistical analysis to determine the significance and reproducibility of experimental results. This is essential in validating the compound’s potential applications and ensuring the reliability of research findings .

properties

IUPAC Name |

2-naphthalen-2-yloxy-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-9-16-15(17)11-18-14-8-7-12-5-3-4-6-13(12)10-14/h2-8,10H,1,9,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZBUCMZFAHUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366673 | |

| Record name | F0208-0032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide | |

CAS RN |

6139-45-3 | |

| Record name | F0208-0032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4538801.png)

![2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4538810.png)

![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide](/img/structure/B4538814.png)

![methyl 2-({[(4-bromo-2,3,5,6-tetrafluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4538816.png)

![4-[2-(1-azepanyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4538823.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4538857.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(5-ethyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538859.png)

![2-[(4-methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4538863.png)

![7-(2-methoxyethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4538866.png)

![(2-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4538872.png)